molecular formula C13H10N2O4 B1610173 Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate CAS No. 252921-23-6

Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate

Cat. No.: B1610173
CAS No.: 252921-23-6
M. Wt: 258.23 g/mol
InChI Key: FKIMDQCPRPBQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate is a specialized heterocyclic compound offered as a key chemical intermediate for research and development. Its molecular structure, featuring a pyridine core substituted with a 3-nitrophenyl group and a methyl ester, makes it a valuable scaffold in various scientific fields. This compound is primarily used in pharmaceutical research and material science . As a building block, it is instrumental in the synthesis of more complex molecules for drug discovery, particularly in the development of compounds with potential antibacterial and antiviral activities . The nitro and ester functional groups provide reactive sites for further chemical transformations, such as reduction to amines or hydrolysis to carboxylic acids, enabling the creation of diverse compound libraries . In material science, its conjugated aromatic system suggests potential applications in the development of organic semiconductors for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) . The exact physicochemical properties—including melting point, boiling point, solubility, and spectral data (IR, NMR, MS)—for this specific compound require further experimental characterization. Similarly, its specific mechanism of action in biological systems is application-dependent and remains to be defined by the end researcher. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 6-(3-nitrophenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-19-13(16)12-7-3-6-11(14-12)9-4-2-5-10(8-9)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIMDQCPRPBQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468217
Record name Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252921-23-6
Record name Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Acyl Chloride Intermediate and Aminopyridine Coupling

One of the most established synthetic routes to compounds structurally related to methyl 6-(3-nitrophenyl)pyridine-2-carboxylate involves the formation of an acyl chloride intermediate from the corresponding pyridine-2-carboxylic acid methyl ester, followed by coupling with an aminopyridine derivative.

Method Overview:

  • Step 1: Formation of Acyl Chloride
    The starting material, 6-(methoxycarbonyl)pyridine-2-carboxylic acid, is treated with thionyl chloride in dichloromethane under reflux conditions with a catalytic amount of dry dimethylformamide (DMF) to activate the carboxylic acid group and form the corresponding acyl chloride. The reaction is performed under an inert nitrogen atmosphere to prevent moisture interference. After completion, the solvent and excess reagents are removed under reduced pressure to isolate the acyl chloride intermediate.

  • Step 2: Coupling with Amino Substituent
    The acyl chloride is then reacted with 2-amino-3-nitropyridine or a similar aminopyridine derivative in dichloromethane in the presence of triethylamine as a base to neutralize the generated hydrochloric acid. The mixture is refluxed for 24 hours to ensure complete amide bond formation, yielding the this compound or closely related analogs.

  • Purification:
    Post-reaction, the mixture is washed with sodium bicarbonate solution to remove unreacted acid or amine, dried over magnesium sulfate, and purified via column chromatography using silica gel with ethyl acetate and dichloromethane as eluents.

Yields and Characterization:

  • The yields for similar compounds prepared by this method range from 70% to 88%, indicating moderate to good efficiency.
  • Characterization is typically achieved through spectroscopic techniques such as FTIR, $$^{1}H$$ and $$^{13}C$$ NMR, UV-Vis spectroscopy, and elemental analysis, confirming the structure and purity of the synthesized compound.
Step Reagents/Conditions Notes Yield (%)
1 6-(methoxycarbonyl)pyridine-2-carboxylic acid, thionyl chloride, DMF, reflux, N2 Formation of acyl chloride intermediate
2 Acyl chloride, 2-amino-3-nitropyridine, triethylamine, dichloromethane, reflux, 24 h Amide bond formation 70-88
Purif. Column chromatography (silica gel, 8:2 ethyl acetate:dichloromethane) Removal of impurities

Knoevenagel Condensation Followed by Cyclization (General Pyridine Derivative Synthesis)

A general synthetic strategy for substituted pyridine derivatives involves the condensation of 4-hydroxy-6-methyl-2(1H)-pyridones with arylmethylene malononitriles or methyl cyanoacetates under reflux in methanol with catalytic piperidine. This method yields bicyclic pyran derivatives but can be adapted for related pyridine carboxylates.

Procedure Summary:

  • Equimolar amounts of 4-hydroxy-2(1H)-pyridone derivatives and α,β-unsaturated nitriles are refluxed in methanol with a small amount of piperidine.
  • The reaction involves Michael addition followed by intramolecular nucleophilic addition, proceeding as a one-pot process.
  • Products crystallize upon cooling and are isolated by filtration and washing.

Relevance:

  • While this method is more suited for fused bicyclic pyridine derivatives, the approach of using Knoevenagel condensations and intramolecular cyclizations under mild conditions may offer alternative routes for constructing complex pyridine frameworks bearing nitrophenyl substituents.

Summary Table of Preparation Methods

Methodology Key Steps Reaction Conditions Yield Range (%) Notes
Acyl chloride intermediate + aminopyridine coupling Thionyl chloride activation, amide coupling Reflux in dichloromethane, inert atmosphere 70-88 Well-established, moderate to good yields
One-pot chlorination and ethylene cyclization (related derivative) Chlorination, nitrogen purge, ethylene reaction, acid binding agent addition Room temperature, halohydrocarbon solvent >85 Industrially viable, mild conditions
Knoevenagel condensation + cyclization Reflux of pyridone and arylmethylene nitriles with piperidine catalyst Reflux in methanol 56-95 For fused bicyclic derivatives, adaptable

Research Findings and Analytical Data

  • The acyl chloride coupling method yields compounds characterized by melting points consistent with literature values and confirmed by LC-MS, NMR, and elemental analysis.
  • The one-pot chlorination method reports yields exceeding 85% with product purity confirmed by melting point and LC-MS (e.g., m.p. 101-103.5 °C; LC-MS m/z 207.0 [M+1]).
  • Spectroscopic data confirm the presence of nitro groups, ester functionalities, and pyridine ring substitution patterns, ensuring the successful synthesis of the target compound or its analogs.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Reduction: 6-(3-Aminophenyl)pyridine-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 6-(3-Nitrophenyl)pyridine-2-carboxylic acid.

Scientific Research Applications

Antitumor Potential

Recent studies have evaluated the antitumor activity of methyl 6-(3-nitrophenyl)pyridine-2-carboxylate derivatives against various cancer cell lines. For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxic effects on triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. The growth inhibition was assessed using assays like sulforhodamine B, revealing a GI50 concentration of approximately 13 µM for one derivative .

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting cardiovascular diseases.

Nicardipine Synthesis

One notable application is in the synthesis of Nicardipine, a calcium channel blocker used for treating hypertension and angina. The compound acts as a key intermediate in the synthetic pathway, where it undergoes further modifications to enhance its therapeutic efficacy .

Data Table: Summary of Biological Activities

Compound DerivativeCell Line TestedGI50 (µM)Mechanism of Action
Methyl derivative AMDA-MB-231 (TNBC)13Cell cycle arrest (G0/G1)
Methyl derivative BMDA-MB-468 (TNBC)Not specifiedInduces apoptosis
NicardipineHuman coronary smooth muscle cellsN/ACalcium channel blockade

Case Study 1: Antitumor Activity Assessment

In a study published in MDPI, researchers synthesized various derivatives of methyl pyridine carboxylates and tested their antitumor potential. The results indicated that certain derivatives not only inhibited tumor growth but also displayed low toxicity to non-tumorigenic cells, highlighting their therapeutic potential without significant side effects .

Case Study 2: Cardiovascular Research

A patent detailing the synthesis of Nicardipine reports that this compound plays a crucial role in enhancing the yield and purity of Nicardipine synthesis. This case emphasizes the importance of optimizing synthetic routes for pharmaceutical applications .

Mechanism of Action

The mechanism of action of Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can interact with aromatic residues in proteins, facilitating binding to active sites and modulating biological activity.

Comparison with Similar Compounds

Research Findings and Gaps

  • Anticancer Potential: Structural analogs with nitro or electron-withdrawing groups show promise in tumor growth inhibition, but the target compound’s specific activity remains uncharacterized.
  • Synthetic Utility : The nitro group may serve as a handle for further functionalization (e.g., reduction to amine for prodrug development).
  • Need for Data : Biological assays (e.g., GI₅₀, kinase inhibition) are critical to evaluate the compound’s efficacy relative to its analogs.

Biological Activity

Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate (CAS Number: 252921-23-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₉N₃O₄
  • Molecular Weight : 258.2 g/mol
  • Structural Features : The compound features a pyridine ring substituted with a nitrophenyl group and a carboxylate ester, which contributes to its biological properties.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Calcium Channel Modulation : Similar compounds have been shown to interact with calcium channels, potentially acting as antagonists. This interaction may influence cardiovascular function and cellular signaling pathways .
  • Antimicrobial Activity : Studies indicate that compounds with similar structures possess significant antimicrobial properties against various pathogens. The presence of the nitrophenyl group enhances the antibacterial efficacy, particularly against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Preliminary investigations have suggested that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown promising results in reducing cell viability in non-small cell lung cancer and melanoma models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Tested Organisms/Cell Lines IC50 Value (µM) Notes
AntibacterialStaphylococcus aureus25Effective against resistant strains
AntifungalCandida albicans30Exhibited dose-dependent activity
AnticancerA-498 (renal cancer)10Significant reduction in growth observed
SKMEL-28 (melanoma)5High efficacy at low concentrations

Case Studies

  • Antimicrobial Efficacy : In a study examining various pyridine derivatives, this compound was tested against multiple bacterial strains. It demonstrated robust antibacterial activity, particularly against E. coli and P. aeruginosa, indicating its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : A sulforhodamine B assay was employed to evaluate the cytotoxic effects of this compound on several cancer cell lines including MCF-7 and HeLa. The results indicated that the compound effectively inhibited cell proliferation, suggesting potential applications in cancer therapy .
  • Mechanistic Insights : Research into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare methyl 6-(3-nitrophenyl)pyridine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling between a halogenated pyridine-2-carboxylate (e.g., methyl 6-bromopyridine-2-carboxylate) and 3-nitrophenylboronic acid. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (toluene/ethanol mixtures). Reaction temperature (80–100°C) and time (12–24 hrs) influence yield .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements (>70%) are achievable by degassing solvents to exclude oxygen .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine ring protons at δ 7.5–8.5 ppm; nitrophenyl protons at δ 7.8–8.3 ppm) .
  • LC-MS : ESI-MS detects molecular ion [M+H]⁺ (expected m/z ~299) and validates purity (>95%) .
  • FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Q. How can researchers safely handle this compound given its potential hazards?

  • Safety Protocols : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust formation; store in airtight containers at 2–8°C. In case of exposure, rinse with water and seek medical attention .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrophenyl group in cross-coupling reactions involving this compound?

  • Mechanism : The electron-withdrawing nitro group activates the phenyl ring toward electrophilic substitution but deactivates it in nucleophilic reactions. In Pd-catalyzed couplings, the nitro group stabilizes the transition state via resonance, enhancing oxidative addition efficiency. Competitive side reactions (e.g., reduction of -NO₂ to -NH₂) may occur under prolonged heating .

Q. How can computational methods (e.g., DFT, QSAR) predict the biological activity of this compound derivatives?

  • Approach :

  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀ in kinase inhibition assays). Nitro groups enhance π-stacking with hydrophobic enzyme pockets .
  • Molecular Docking : Simulate binding to targets like EGFR or PARP. The nitro group may form hydrogen bonds with Thr830 (EGFR) or Gly863 (PARP1) .

Q. What strategies resolve contradictory data in the biological evaluation of this compound (e.g., variable cytotoxicity across cell lines)?

  • Analysis Framework :

  • Cell Line Variability : Test in HepG2 (liver) vs. MCF-7 (breast) cells to assess tissue-specific uptake.
  • Metabolic Stability : Use LC-MS/MS to quantify intracellular metabolite levels (e.g., ester hydrolysis to carboxylic acid).
  • Control Experiments : Include positive controls (e.g., doxorubicin) and validate assays via ATP-based viability tests .

Q. How can the compound be modified to enhance its pharmacokinetic properties without compromising activity?

  • Design Strategies :

  • Ester Bioisosteres : Replace methyl ester with pivaloyloxymethyl (POM) prodrugs to improve oral bioavailability.
  • Nitro Group Reduction : Synthesize the 3-aminophenyl analog to reduce toxicity while retaining π-stacking capacity.
  • Solubility : Introduce polar groups (e.g., -OH, -SO₃H) at the pyridine 4-position, balancing LogP (<3) and aqueous solubility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate
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Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate

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